molecular formula C10H20O2 B155974 1,1-Diethoxycyclohexane CAS No. 1670-47-9

1,1-Diethoxycyclohexane

Cat. No. B155974
M. Wt: 172.26 g/mol
InChI Key: MWUDABUKTZAZCX-UHFFFAOYSA-N
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Patent
US08754207B2

Procedure details

In a round bottom flask 6 g (6.4 ml) Cyclohexanone, a pinch of p-toluene sulfonic acid and 10 ml absolute ethanol was taken. Stirred the mixture at R.T. for 5 min. Then add to it 18.12 g (20.3 ml) triethyl orthoformate and stir for 3 hr at R.T. Then distilled on rotavapour to get a thick mass. Add to it 30 ml water and extract with (25 ml×ethyl acetate, wash the organic layer with water, dried it by adding sodium sulfate and concentrate it on rotavapour to give a colorless liquid product.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5]C[CH2:3][CH2:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C.[CH:22]([O:29][CH2:30][CH3:31])([O:26][CH2:27][CH3:28])OCC>O>[CH2:30]([O:29][C:22]1([O:26][CH2:27][CH3:28])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1)[CH3:31]

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20.3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred the mixture at R.T. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 3 hr at R.T
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Then distilled on rotavapour
CUSTOM
Type
CUSTOM
Details
to get a thick mass
EXTRACTION
Type
EXTRACTION
Details
extract with (25 ml×ethyl acetate
WASH
Type
WASH
Details
wash the organic layer with water
CUSTOM
Type
CUSTOM
Details
dried it
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it on rotavapour
CUSTOM
Type
CUSTOM
Details
to give a colorless liquid product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)OC1(CCCCC1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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